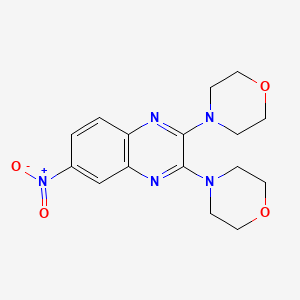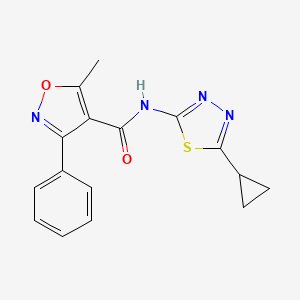![molecular formula C18H16ClN3O2 B5686583 3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-methylpropanamide](/img/structure/B5686583.png)
3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-methylpropanamide is a complex organic compound with a unique structure that includes a chlorinated phenyl group, a phthalazinone moiety, and a methylpropanamide side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-methylpropanamide typically involves multiple steps:
Formation of the Phthalazinone Core: The phthalazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a chlorinated benzene derivative reacts with the phthalazinone core.
Attachment of the Methylpropanamide Side Chain: The final step involves the acylation of the phthalazinone derivative with N-methylpropanamide using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control of reaction conditions and the use of automated systems for reagent addition and product isolation.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-methylpropanamide has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or used as a precursor for the synthesis of advanced materials with unique properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Wirkmechanismus
The mechanism of action of 3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group and phthalazinone moiety are likely involved in binding to the active site of the target, while the methylpropanamide side chain may enhance the compound’s solubility and bioavailability. The exact pathways and molecular targets would depend on the specific application and require further experimental validation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[4-(4-bromophenyl)-1-oxophthalazin-2(1H)-yl]-N-methylpropanamide
- 3-[4-(4-fluorophenyl)-1-oxophthalazin-2(1H)-yl]-N-methylpropanamide
- 3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]-N-methylpropanamide
Uniqueness
3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-methylpropanamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. The phthalazinone core provides a stable and versatile scaffold, while the methylpropanamide side chain enhances its solubility and potential bioavailability. Compared to its brominated, fluorinated, or methylated analogs, the chlorinated version may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
3-[4-(4-chlorophenyl)-1-oxophthalazin-2-yl]-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-20-16(23)10-11-22-18(24)15-5-3-2-4-14(15)17(21-22)12-6-8-13(19)9-7-12/h2-9H,10-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHZCUDYCFGULE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(E)-2-cyclohexylvinyl]-N,N-dimethylbenzamide](/img/structure/B5686517.png)
![4-pyridin-3-yl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B5686523.png)
![N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]cyclohexanecarboxamide](/img/structure/B5686525.png)
![(1S*,5R*)-6-(cyclobutylmethyl)-3-[(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5686528.png)

![N-[(4-sulfamoylphenyl)methyl]benzamide](/img/structure/B5686541.png)
![7-methoxy-3-[6-(piperidin-1-ylcarbonyl)pyrazin-2-yl]-2,3,4,5-tetrahydro-1H-3-benzazepine](/img/structure/B5686544.png)


![N-[(3R,4S)-1-acetyl-4-propylpyrrolidin-3-yl]-2-fluoro-5-methylbenzenesulfonamide](/img/structure/B5686568.png)
![Benzo[b][1]benzazepin-11-yl(piperidin-1-yl)methanone](/img/structure/B5686574.png)
![3-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5686590.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B5686598.png)
